
Ácido 4-(trans-4-butilciclohexil)fenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trans-4-Butylcyclohexyl)phenylboronic acid is an organic compound with the molecular formula C16H25BO2. It is a boronic acid derivative, characterized by the presence of a phenyl group attached to a boronic acid moiety, with a trans-4-butylcyclohexyl substituent on the phenyl ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
4-(trans-4-Butylcyclohexyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Research: Boronic acids are known to interact with biological molecules such as sugars and enzymes, making this compound of interest in the development of sensors and inhibitors.
Medicinal Chemistry: It is investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Métodos De Preparación
The synthesis of 4-(trans-4-Butylcyclohexyl)phenylboronic acid typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from trans-4-butylcyclohexyl bromide and magnesium in anhydrous ether.
Borylation: The Grignard reagent is then reacted with trimethyl borate to form the corresponding boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield 4-(trans-4-Butylcyclohexyl)phenylboronic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(trans-4-Butylcyclohexyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.
Mecanismo De Acción
The mechanism of action of 4-(trans-4-Butylcyclohexyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems.
Comparación Con Compuestos Similares
Similar compounds to 4-(trans-4-Butylcyclohexyl)phenylboronic acid include other boronic acids with different substituents on the phenyl ring, such as:
Phenylboronic acid: Lacks the cyclohexyl substituent and is simpler in structure.
4-Methylphenylboronic acid: Contains a methyl group instead of a butylcyclohexyl group.
4-(trans-4-Ethylcyclohexyl)phenylboronic acid: Similar structure but with an ethyl group instead of a butyl group.
The uniqueness of 4-(trans-4-Butylcyclohexyl)phenylboronic acid lies in its specific substituent, which can impart different steric and electronic properties, affecting its reactivity and applications in synthesis and materials science.
Propiedades
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVHVFVQKPDAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572953 |
Source


|
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315220-11-2 |
Source


|
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
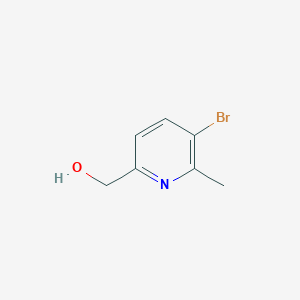
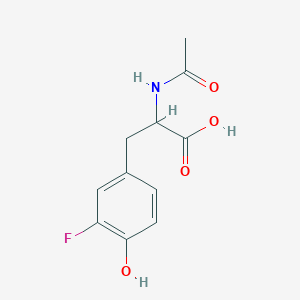
![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)




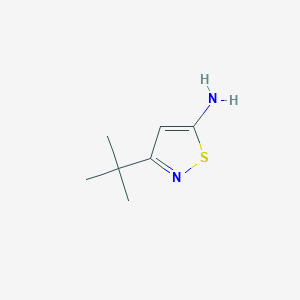

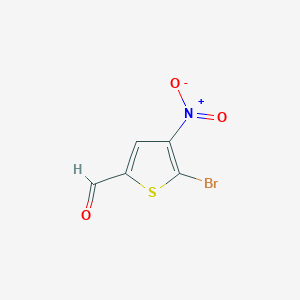

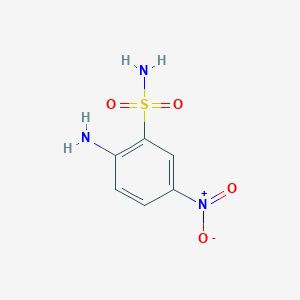
![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
